molecular formula C21H19NO5S B492692 N-(3-acetylphenyl)-4-(2-methoxyphenoxy)benzenesulfonamide CAS No. 667913-46-4

N-(3-acetylphenyl)-4-(2-methoxyphenoxy)benzenesulfonamide

Cat. No.: B492692
CAS No.: 667913-46-4
M. Wt: 397.4g/mol
InChI Key: CEHUVHRXDVDPEP-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-4-(2-methoxyphenoxy)benzenesulfonamide: is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The structure of this compound includes an acetyl group attached to a phenyl ring, a methoxyphenoxy group, and a benzenesulfonamide moiety, making it a unique molecule with potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-4-(2-methoxyphenoxy)benzenesulfonamide typically involves multiple steps:

    Formation of the Acetylphenyl Intermediate: The initial step involves the acetylation of aniline to form 3-acetylaniline. This reaction is usually carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Introduction of the Methoxyphenoxy Group: The next step involves the reaction of 3-acetylaniline with 2-methoxyphenol in the presence of a suitable base like potassium carbonate to form the desired ether linkage.

    Sulfonamide Formation: Finally, the sulfonamide group is introduced by reacting the intermediate with benzenesulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the nitro group (if present) or the sulfonamide group, converting them to amines or thiols, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with chlorine (Cl2) or bromine (Br2), and sulfonation with sulfur trioxide (SO3).

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines or thiols.

    Substitution: Nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.

Biology:

    Antimicrobial Agents: Due to its sulfonamide moiety, the compound exhibits antimicrobial properties and can be used in the development of new antibiotics.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in studying enzyme kinetics and mechanisms.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting bacterial infections and inflammatory diseases.

Industry:

    Dye Manufacturing: It can be used as an intermediate in the synthesis of dyes and pigments.

    Agriculture: The compound can be used in the formulation of pesticides and herbicides.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-(2-methoxyphenoxy)benzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the bacteriostatic effect of the compound.

Comparison with Similar Compounds

  • N-(3-acetylphenyl)-2-(2-methoxyphenoxy)acetamide
  • N-(3-acetylphenyl)-2-methylcyclopropanecarboxamide

Comparison:

  • N-(3-acetylphenyl)-2-(2-methoxyphenoxy)acetamide: This compound has a similar structure but with an acetamide group instead of a sulfonamide group. It may exhibit different biological activities and chemical reactivity due to this structural difference.
  • N-(3-acetylphenyl)-2-methylcyclopropanecarboxamide: This compound features a cyclopropane ring, which introduces strain and alters its reactivity compared to the benzenesulfonamide derivative.

The uniqueness of N-(3-acetylphenyl)-4-(2-methoxyphenoxy)benzenesulfonamide lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3-acetylphenyl)-4-(2-methoxyphenoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5S/c1-15(23)16-6-5-7-17(14-16)22-28(24,25)19-12-10-18(11-13-19)27-21-9-4-3-8-20(21)26-2/h3-14,22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHUVHRXDVDPEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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